![molecular formula C13H11N3O2S B187260 N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide CAS No. 13068-57-0](/img/structure/B187260.png)
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is a compound that combines the structural features of benzenesulfonamide and benzimidazole. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to inhibit receptor tyrosine kinases
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that can inhibit the function of the target . The specific interactions and changes caused by N-(1H-benzimidazol-2-yl)benzenesulfonamide require further investigation.
Biochemical Pathways
It is known that benzimidazole derivatives can modulate the polymerization of tubulin , which is a critical component of the cell’s cytoskeleton
Result of Action
The inhibition of receptor tyrosine kinases and the modulation of tubulin polymerization suggest that the compound could have significant effects on cell signaling and structure
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins . For instance, it has been shown to have potential antiparasitic and antioxidant activity
Cellular Effects
N-(1H-benzimidazol-2-yl)benzenesulfonamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, typically involves the reaction of benzenesulfonyl chloride with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivatives as antiviral agents. For instance, a new class of compounds incorporating sulfonamide moieties was synthesized and tested for their antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus type 1) and CBV4 (Coxsackievirus B4). Two specific compounds demonstrated over 50% viral reduction with significant IC50 values, indicating their potential as therapeutic agents against viral infections .
Table 1: Antiviral Activity of Sulfonamide Derivatives
Compound | Virus Targeted | % Viral Reduction | IC50 (µM) |
---|---|---|---|
15c | HSV-1 | >50% | X |
15d | CBV4 | >50% | Y |
Antimicrobial Applications
The antimicrobial efficacy of this compound has also been investigated. Compounds were evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 mg/mL for several synthesized derivatives .
Table 2: Antimicrobial Activity of Synthesized Compounds
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | Staphylococcus aureus | 12 |
Compound C | Pseudomonas aeruginosa | 18 |
Anticancer Applications
The anticancer potential of this compound derivatives has been extensively studied, particularly in relation to their inhibitory effects on the V600E BRAF mutant, a common mutation in various cancers. A series of sulfonamide derivatives were designed and synthesized, showing promising inhibitory activity against V600EBRAF with IC50 values as low as 0.49 µM for some compounds . Furthermore, these compounds underwent screening against the NCI 60 cancer cell lines, revealing significant growth inhibition across multiple cancer types.
Table 3: Anticancer Activity Against V600EBRAF
Compound | IC50 (µM) | Cancer Cell Lines Tested |
---|---|---|
12e | 0.49 | Various |
12i | Z | Various |
12l | W | Various |
Case Studies and Insights
Several case studies have illustrated the promising applications of this compound:
- Case Study on Antiviral Efficacy : In a study focused on the synthesis of new pyridine-based compounds, derivatives containing the benzimidazole-sulfonamide structure exhibited significant antiviral properties, leading to further investigations into their mechanisms of action .
- Antimicrobial Evaluation : A comprehensive evaluation using the agar-diffusion method demonstrated that specific derivatives showed comparable efficacy to standard antibiotics like gentamicin and ampicillin against various bacterial strains .
- Anticancer Screening : The synthesis of new sulfonamide derivatives linked to pyrimidine structures led to promising findings in inhibiting cancer cell proliferation, with detailed cell cycle analysis revealing insights into their mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the benzimidazole moiety, making it less versatile in terms of chemical reactivity and biological activity.
Benzimidazole: Does not contain the sulfonamide group, limiting its applications in enzyme inhibition and other biological processes.
Sulfanilamide: Another sulfonamide compound, but with a simpler structure and different reactivity profile.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound for research and industrial applications .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on recent studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, typically involving the reaction of benzo[d]imidazole derivatives with sulfonamide functional groups. This compound's structure allows for interactions with various biological targets, including protein kinases and other enzymes involved in cancer progression.
Cytotoxicity and Antitumor Activity
Recent studies have highlighted the cytotoxic effects of this compound against multiple cancer cell lines. For instance, a series of derivatives were evaluated for their antitumor activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The findings indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.87 to 10 µM, demonstrating promising potential as antitumor agents .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
8h | MCF-7 | 0.87 ± 0.18 | High |
12e | Various | 0.49 | Very High |
58j | HepG2 | 1.98 | High |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways that regulate proliferation and apoptosis. For example, compounds derived from this structure have been shown to inhibit the activity of the V600E BRAF kinase, which is frequently mutated in melanoma and other cancers .
Furthermore, molecular docking studies suggest that these compounds bind effectively to the active sites of their target proteins, which enhances their inhibitory effects on tumor growth .
Case Studies
In a notable study, a derivative of this compound was assessed for its effects on cell cycle progression in cancer cells. The results indicated that treatment with this compound led to G2/M phase arrest, suggesting that it disrupts normal cell cycle regulation, thereby inhibiting tumor growth .
Another research effort focused on the compound's antiangiogenic properties, showing that it could inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways crucial for tumor angiogenesis. This inhibition was associated with reduced tumor vascularization in preclinical models .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNJOBQYYGDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156671 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13068-57-0 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.